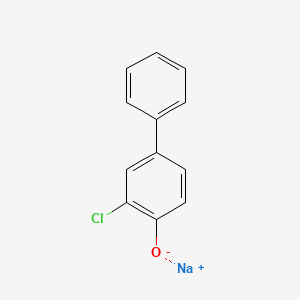

Sodium 2-chloro-4-phenylphenate

Description

Properties

CAS No. |

31366-97-9 |

|---|---|

Molecular Formula |

C12H8ClNaO |

Molecular Weight |

226.63 g/mol |

IUPAC Name |

sodium;2-chloro-4-phenylphenolate |

InChI |

InChI=1S/C12H9ClO.Na/c13-11-8-10(6-7-12(11)14)9-4-2-1-3-5-9;/h1-8,14H;/q;+1/p-1 |

InChI Key |

ARCOPJIXLBWKLT-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(C=C2)[O-])Cl.[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Solubility Profile of Sodium 2-chloro-4-phenylphenoxide

The following technical guide details the physicochemical behavior, solubility mechanisms, and characterization protocols for Sodium 2-chloro-4-phenylphenoxide.

Solvent Systems: Water vs. Ethanol

Executive Summary

Sodium 2-chloro-4-phenylphenoxide (the sodium salt of 2-chloro-4-phenylphenol, often associated with the trade name Dowicide 4 ) represents a class of lipophilic phenolate salts used extensively in biocidal and preservative applications. Its solubility profile is governed by a competitive interaction between its highly ionic "head" (phenoxide-sodium pair) and its hydrophobic "tail" (chlorinated biphenyl structure).

This guide provides a mechanistic analysis of its solubility in Water (high dielectric protic solvent) versus Ethanol (moderate dielectric amphiphilic solvent), supported by experimental protocols for precise determination.

Physicochemical Identity

| Property | Description |

| IUPAC Name | Sodium 2-chloro-4-phenylphenoxide |

| Parent Compound | 2-Chloro-4-phenylphenol (CAS 92-04-6) |

| Molecular Formula | C₁₂H₈ClONa |

| Molecular Weight | ~226.63 g/mol |

| Structure | Biphenyl core with a phenolic oxygen (anionic), Sodium counterion, and Chlorine substituent at the ortho position. |

| Key Characteristic | Amphiphilic salt: Ionic head group + Lipophilic chlorinated aromatic tail. |

Solubility Thermodynamics: Water vs. Ethanol[1]

The solubility differential between water and ethanol for this compound is driven by the Solvation Energy vs. Lattice Energy balance.

Aqueous Solubility (Water)

-

Mechanism : Ion-Dipole Hydration . Water ($ \epsilon \approx 78

^+$ cation and the phenoxide anion. The high charge density of the phenoxide oxygen forms strong hydrogen bonds with water molecules. -

Behavior : The salt is highly soluble .[1] While the parent phenol is sparingly soluble (<0.2 g/L), the sodium salt can exceed 100 g/L (analogous to Sodium 2-phenylphenate, which is ~122 g/100 mL).

-

Limitation : The "common ion effect" (presence of excess Na

) or extreme pH drops (re-protonation to the insoluble phenol) will precipitate the compound.

Ethanolic Solubility (Ethanol)

-

Mechanism : Amphiphilic Solvation . Ethanol ($ \epsilon \approx 24 $) has a lower dielectric constant, reducing its ability to dissociate the ion pair compared to water. However, the ethyl group of ethanol interacts favorably with the hydrophobic chlorinated biphenyl tail via van der Waals forces.

-

Behavior : Soluble , but with distinct solution structure. In ethanol, the compound likely exists as solvent-separated ion pairs rather than fully dissociated ions.

-

Comparison : Solubility in ethanol is generally lower than in water on a molar basis due to the weaker solvation of the Na

ion, but it remains significantly high compared to non-polar solvents (e.g., hexane) where it is insoluble.

Comparative Data Summary (Estimated based on Structural Analogs)

| Parameter | Water ( | Ethanol ( | Mechanistic Driver |

| Solubility Classification | Very Soluble | Soluble | Dielectric Constant & H-Bonding |

| Dominant Interaction | Ion-Dipole (Hydration) | Van der Waals + Ion-Dipole | Tail vs. Head Solvation |

| Dissociation State | Fully Dissociated Ions | Ion Pairs / Aggregates | Solvent Polarity |

| pH Sensitivity | High (Precipitates < pH 9) | Moderate | pKa shift in alcohol |

Mechanistic Visualization

The following diagram illustrates the competing solvation shells driving solubility in the two media.

Figure 1: Mechanistic divergence of solvation for Sodium 2-chloro-4-phenylphenoxide in water versus ethanol.

Experimental Protocol: Solubility Determination

Since specific solubility values for the chlorinated derivative can vary by batch and polymorph, the following self-validating protocol is recommended for precise determination.

Method: Equilibrium Shake-Flask coupled with HPLC-UV

Objective: Determine saturation solubility (

Reagents:

-

Analyte: Sodium 2-chloro-4-phenylphenoxide (High Purity >99%)

-

Solvents: HPLC Grade Water, Absolute Ethanol.

-

Buffer (for HPLC): 10mM Phosphate buffer (pH 10) to ensure ionization during analysis.

Workflow:

-

Supersaturation : Add excess solid salt to 10 mL of solvent in triplicate glass vials.

-

Equilibration : Agitate at 25°C ± 0.1°C for 24 hours (Orbital shaker at 200 rpm).

-

Phase Separation : Centrifuge at 10,000 rpm for 10 minutes. Filter supernatant through 0.22 µm PTFE filter (compatible with both solvents).

-

Dilution : Immediately dilute an aliquot of the filtrate into the HPLC mobile phase to prevent precipitation.

-

Quantification : Analyze via HPLC-UV (Detection @ ~280 nm).

Analytical Validation (HPLC Conditions)

-

Column : C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 150mm x 4.6mm, 5µm).

-

Mobile Phase : Acetonitrile : Water (pH 10 with NH₄OH) [60:40 v/v]. Note: High pH is critical to keep the phenol deprotonated and symmetric.

-

Flow Rate : 1.0 mL/min.

Protocol Visualization

Figure 2: Step-by-step workflow for determining saturation solubility.

Formulation & Stability Implications[3][4]

Co-Solvent Systems

In drug development and biocidal formulations, a binary system of Water + Ethanol is often superior to pure solvents.

-

Ethanol aids in wetting the hydrophobic surface of the solid during dissolution.

-

Water provides the high dielectric environment to stabilize the ions.

-

Recommendation : A pre-slurry in ethanol (10% v/v) followed by water addition often accelerates dissolution rates compared to adding water directly to the hydrophobic powder.

pH Sensitivity Warning

Sodium 2-chloro-4-phenylphenoxide is a salt of a weak acid (pKa of parent phenol

-

In Water : If pH drops below 9.0, the equilibrium shifts toward the non-ionized phenol, causing rapid precipitation (cloudiness).

-

In Ethanol : The "apparent pKa" shifts higher. Acidic impurities in ethanol (e.g., acetic acid) can cause unexpected precipitation. Always ensure the solvent is neutral or slightly alkaline.

References

-

U.S. Environmental Protection Agency (EPA) . (2019). Reregistration Eligibility Decision (RED) for 2-phenylphenol and Salts. (Extrapolated data for chlorinated derivatives).

-

World Health Organization (WHO) . (1999). 2-Phenylphenol and its Sodium Salt: Toxicological evaluation. WHO Food Additives Series 44.

-

Farelo, F., et al. (2004). "Solubilities of Sodium Chloride and Potassium Chloride in Water + Ethanol Mixtures". Journal of Chemical & Engineering Data, 49(6), 1782-1788. (Reference for salt behavior in binary solvents).

-

PubChem . (2025).[2] 2-Chloro-4-phenylphenol Compound Summary. National Library of Medicine.

Sources

Dowicide 4 sodium salt synonyms and nomenclature

Nomenclature, Chemical Architecture, and Analytical Characterization

Executive Summary

This technical guide provides a definitive reference for Dowicide 4 Sodium Salt , a specialized antimicrobial agent derived from the chlorination of orthophenylphenol. While the trade name "Dowicide 4" typically refers to the parent phenol (2-chloro-4-phenylphenol), the sodium salt variant is critical for aqueous applications due to its enhanced solubility. This document synthesizes the precise nomenclature, chemical structure, and validated analytical protocols required for the identification and quantification of this compound in complex matrices.

Nomenclature and Chemical Identity

Precise nomenclature is the bedrock of chemical safety and regulatory compliance. The following table consolidates the approved identifiers for both the parent phenol and its sodium salt derivative to prevent ambiguity in procurement and formulation.

Table 1: Chemical Identity and Synonyms[1][2][3]

| Feature | Parent Compound (Dowicide 4) | Sodium Salt Derivative |

| CAS Registry Number | 92-04-6 | 31366-97-9 |

| IUPAC Name | 3-Chloro-[1,1'-biphenyl]-4-ol | Sodium 3-chloro-[1,1'-biphenyl]-4-olate |

| Common Chemical Name | 2-Chloro-4-phenylphenol | Sodium 2-chloro-4-phenylphenate |

| Trade Names/Synonyms | Dowicide 4; o-Chloro-p-phenylphenol; 3-Chloro-4-hydroxybiphenyl | Dowicide 4 Sodium Salt; [1,1'-Biphenyl]-4-ol, 3-chloro-, sodium salt (1:[1][2][3][4][5][6][7][8][9][10][][12]1) |

| Molecular Formula | C₁₂H₉ClO | C₁₂H₈ClNaO |

| Molecular Weight | 204.65 g/mol | 226.63 g/mol |

| Solubility Profile | Lipophilic (Soluble in organic solvents) | Hydrophilic (Soluble in water) |

Critical Note: Researchers must distinguish between "Dowicide A" (Sodium o-phenylphenate, CAS 132-27-4) and "Dowicide 4 Sodium Salt" (this compound, CAS 31366-97-9). The presence of the chlorine atom at the ortho position to the hydroxyl group significantly alters the antimicrobial spectrum and toxicity profile.

Chemical Architecture and Synthesis Logic

Understanding the structural origin of Dowicide 4 Sodium Salt explains its reactivity and stability. The compound is a biphenyl derivative where the phenolic ring is chlorinated.

3.1 Structural Causality

The synthesis generally proceeds via the direct chlorination of 4-phenylphenol (p-phenylphenol). The hydroxyl group (-OH) is an ortho, para-director. Since the para position is occupied by the phenyl ring, electrophilic aromatic substitution (chlorination) occurs primarily at the ortho position relative to the hydroxyl group.

-

Step 1 (Chlorination): 4-Phenylphenol + Cl₂ → 2-Chloro-4-phenylphenol (Dowicide 4) + HCl

-

Step 2 (Salt Formation): 2-Chloro-4-phenylphenol + NaOH → this compound (Dowicide 4 Salt) + H₂O

The conversion to the sodium salt (Step 2) is a reversible acid-base reaction. In low pH environments (pH < 7), the salt will protonate and precipitate as the insoluble parent phenol. This behavior is critical for extraction protocols.

Visualization: Synthesis and Equilibrium

Figure 1: Synthetic pathway and pH-dependent equilibrium between the phenol and salt forms.

Analytical Framework: Identification Protocol

To validate the identity of Dowicide 4 Sodium Salt in raw materials or formulations, a self-validating analytical workflow is required. Direct analysis of the salt by Gas Chromatography (GC) is not recommended due to thermal instability and non-volatility of the ionic salt.

The Strategy: Convert the salt in situ to its volatile phenol form (Dowicide 4) via acidification, extract into an organic solvent, and analyze via GC-MS or HPLC.

4.1 Reagents and Equipment

-

Solvent: Dichloromethane (DCM) or Ethyl Acetate (HPLC Grade).

-

Acid: 1N Hydrochloric Acid (HCl).

-

Internal Standard: 2-Fluorophenol or 2,4,6-Tribromophenol (Surrogates for recovery tracking).

-

Instrumentation: GC-MS (preferred for specificity) or HPLC-UV (254 nm).

4.2 Step-by-Step Methodology

-

Sample Preparation: Weigh 1.0 g of the sample (salt or formulation) into a 40 mL glass vial.

-

Dissolution: Add 10 mL of deionized water. Sonicate to ensure complete dissolution of the salt.

-

Acidification (Critical Step): Add 1N HCl dropwise while monitoring pH. Adjust pH to < 2.

-

Extraction: Add 5 mL of Dichloromethane (DCM). Cap and shake vigorously for 2 minutes.

-

Phase Separation: Centrifuge at 2000 rpm for 5 minutes. The bottom layer (DCM) contains the Dowicide 4 phenol.

-

Analysis: Inject 1 µL of the organic layer into the GC-MS.

4.3 GC-MS Parameters (Reference Method: EPA 8270)

-

Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).

-

Inlet Temp: 250°C.

-

Oven Program: 50°C (1 min) → 10°C/min → 300°C (3 min).

-

Detection: Mass Selective Detector (Scan 35-500 m/z).

-

Target Ions (Dowicide 4): Look for molecular ion m/z 204 (parent) and characteristic fragment m/z 169 (loss of Cl).

Visualization: Analytical Workflow

Figure 2: Extraction and derivatization workflow for accurate quantification.

Applications and Regulatory Context

Dowicide 4 and its salt are historically significant antimicrobials used in industrial preservation.

-

Industrial Applications: Used as a preservative in rubber latices, adhesives, and textile processing to prevent mold and bacterial degradation. The salt form is preferred in latex emulsions because it does not destabilize the emulsion like the acidic phenol might.

-

Regulatory Status: Users must verify current compliance. Many chlorinated phenols have faced regulatory scrutiny or cancellation for specific uses (e.g., agricultural) due to persistence concerns.

-

EPA Status: The parent compound (CAS 92-04-6) is listed in TSCA inventories but may have restricted "Significant New Use Rules" (SNURs) depending on the jurisdiction.

-

Safety: Chlorinated phenols are skin irritants and can be absorbed transdermally. Proper PPE (nitrile gloves, eye protection) is mandatory during the acidification step described above.

-

References

-

U.S. Environmental Protection Agency (EPA). Analytical Reference Standards and Supplemental Data for Pesticides and Other Organic Compounds.[15] EPA-600/9-76-012.

-

National Institutes of Health (NIH) - PubChem. 2-Chloro-4-phenylphenol (Compound Summary). PubChem CID 7074.

-

Chemical Abstracts Service (CAS). this compound (CAS 31366-97-9).[3][4][7] CAS Common Chemistry.[3][9][16]

-

U.S. EPA. Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). SW-846.

Sources

- 1. 2-Chloro-4-Phenylphenol | C12H9ClO | CID 7074 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. FDA全球物质登记数据库-S [drugfuture.com]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. Page 36 - Chem Service 2016 Catalogue [online.flipbuilder.com]

- 7. Cas 31366-97-9,2-Chloro-4-phenylphenol, sodium salt | lookchem [lookchem.com]

- 8. ice.ntp.niehs.nih.gov [ice.ntp.niehs.nih.gov]

- 9. CAS Common Chemistry [commonchemistry.cas.org]

- 10. US3824190A - Phenolic synthetic detergent-disinfectant - Google Patents [patents.google.com]

- 12. epa.gov [epa.gov]

- 13. US3824190A - Phenolic synthetic detergent-disinfectant - Google Patents [patents.google.com]

- 14. lanxess.com [lanxess.com]

- 15. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 16. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

Technical Guide: Antimicrobial Mechanism of Action of Sodium 2-Chloro-4-Phenylphenate

[1]

Executive Summary

Sodium 2-chloro-4-phenylphenate (the sodium salt of 2-chloro-4-phenylphenol) represents a high-potency subclass of phenolic antimicrobials.[1] Unlike simple phenols, the addition of a hydrophobic phenyl group at the para position and an electron-withdrawing chlorine atom at the ortho position significantly alters the molecule's physicochemical behavior. This modification enhances membrane partitioning (lipophilicity) and acidity (pKa), resulting in a dual-action mechanism: gross membrane lysis at high concentrations and uncoupling of oxidative phosphorylation at sub-lethal concentrations.

This guide provides a deep technical analysis of these mechanisms, supported by self-validating experimental protocols for researchers in drug discovery and industrial preservation.

Chemical Identity & Physicochemical Properties[2][3][4][5][6]

To understand the mechanism, one must first understand the pharmacophore. The sodium salt is water-soluble, but upon application and interaction with the bacterial microenvironment (often slightly acidic), it exists in equilibrium with its active phenolic form.

| Property | Specification | Mechanistic Implication |

| IUPAC Name | Sodium 3-chloro-[1,1'-biphenyl]-4-olate | Definitive chemical structure.[1][2] |

| Active Moiety | 2-Chloro-4-phenylphenol | The lipophilic agent that penetrates the bilayer.[1] |

| CAS Number | 132-27-4 (Salt); 92-43-3 (Phenol) | Critical for regulatory verification.[1] |

| LogP (Octanol/Water) | ~4.5 (Phenol form) | High lipophilicity drives rapid insertion into the lipid bilayer. |

| pKa | ~8.5 - 9.0 | The chlorine atom increases acidity compared to unsubstituted phenols, aiding proton exchange. |

Mechanism of Action (MOA)

The antimicrobial activity of this compound is concentration-dependent and relies on the interaction between the phenolic hydroxyl group and the bacterial cell membrane.[1]

Primary Mechanism: Membrane Disruption & Lysis

Due to the bulky hydrophobic phenyl group, the molecule acts as a "molecular wedge."

-

Adsorption: The molecule adsorbs onto the bacterial cell wall.

-

Intercalation: The lipophilic phenyl and chloro groups insert between the fatty acid chains of the phospholipid bilayer.

-

Disruption: This insertion expands the membrane surface area, disrupting van der Waals forces between lipids.

-

Lysis: The membrane loses structural integrity, leading to the leakage of intracellular components (K+, ATP, RNA) and eventual cell lysis.

Secondary Mechanism: Proton Motive Force (PMF) Uncoupling

At lower concentrations, the compound acts as a protonophore (uncoupler).

-

Proton Pickup: In the acidic extracellular environment, the phenolate anion accepts a proton (becoming the neutral phenol).

-

Diffusion: The neutral, lipophilic phenol diffuses across the membrane into the cytoplasm.

-

Proton Release: In the neutral/alkaline cytoplasm, the phenol dissociates, releasing the proton and acidifying the cytoplasm.

-

Efflux: The anion diffuses back out (driven by membrane potential), repeating the cycle. Result: This dissipates the transmembrane proton gradient (

), halting ATP synthesis without necessarily lysing the cell immediately.

Mechanistic Pathway Visualization[1]

Figure 1: Dual-action mechanism showing the transition from salt to active phenol, leading to membrane intercalation (Lysis) and proton shuttling (PMF Collapse).

Experimental Validation Protocols

To validate this mechanism in a research setting, the following self-validating protocols are recommended. These move beyond simple growth inhibition to prove how the bacteria are dying.

Potassium ( ) Efflux Assay

This assay confirms membrane permeabilization. Intracellular potassium is high; its appearance in the supernatant indicates loss of membrane semi-permeability.

-

Reagents: Potassium-selective electrode (ISE), HEPES buffer, washed bacterial cells (S. aureus or E. coli).

-

Protocol:

-

Harvest cells at mid-log phase and wash 3x in HEPES buffer (K+-free).

-

Resuspend cells to

CFU/mL. -

Insert ISE probe and establish a stable baseline.

-

Inject this compound at

and -

Validation: Inject Cetyltrimethylammonium bromide (CTAB) as a positive control (100% leakage).

-

Data Output: Plot

vs. Time. A rapid spike confirms membrane disruption.

-

Membrane Integrity Flow Cytometry (Propidium Iodide)

Propidium Iodide (PI) is membrane-impermeable.[1] It only stains cells with compromised membranes (red fluorescence).

-

Reagents: SYTO 9 (Green, permeates all cells), Propidium Iodide (Red), Saline.

-

Protocol:

-

Treat bacterial suspension with the test compound for 15, 30, and 60 minutes.

-

Stain with SYTO 9 / PI mixture for 15 minutes in the dark.

-

Analyze via Flow Cytometer (Excitation 488 nm).

-

Gating:

-

Q1 (Green+/Red-): Live/Intact.[1]

-

Q2 (Green+/Red+): Damaged Membrane (Dead).

-

-

Causality Check: If cell death (CFU drop) occurs before PI uptake, the mechanism is metabolic (PMF uncoupling). If PI uptake correlates with death, the mechanism is lytic.

-

Experimental Workflow Diagram

Figure 2: Parallel workflow to distinguish between ion leakage (early damage) and gross membrane failure (late damage).[1]

Efficacy Spectrum & Resistance Profile[1][8]

This compound exhibits a broad spectrum of activity, though it is generally more potent against Gram-positive bacteria due to the lack of an outer lipopolysaccharide (LPS) membrane which can act as a barrier to lipophilic phenols.[1]

Table 1: Representative Susceptibility Profile

| Target Organism | Gram Status | Estimated MIC ( | Notes on Efficacy |

| Staphylococcus aureus | Positive | 10 - 32 | Highly effective; membrane lysis is rapid.[1] |

| Streptococcus pyogenes | Positive | 10 - 20 | Very susceptible to phenolic disruption.[1] |

| Escherichia coli | Negative | 64 - 128 | Moderate efficacy; LPS barrier slows penetration.[1] |

| Pseudomonas aeruginosa | Negative | > 256 | High intrinsic resistance due to efflux pumps and tight LPS. |

| Candida albicans | Fungi | 32 - 64 | Effective antifungal; disrupts ergosterol-rich membranes.[1] |

*Note: MIC values are synthesized from general data on chlorinated phenylphenols. Specific values vary by formulation pH and stabilizer presence.

Safety & Regulatory Context

While effective, the mechanism of action (membrane destruction) is not selective to prokaryotes. It also affects mammalian cell membranes, leading to toxicity.

-

Toxicity: Classified as a severe eye irritant (Category 1) and skin irritant. The lipophilicity allows dermal absorption.

-

Environmental: High aquatic toxicity.[3] The stable phenol ring resists rapid biodegradation in anaerobic environments.

-

Regulatory Status: Regulated by the EPA (under "Phenol and Salts" or specific reregistration decisions). Often used in agricultural preservation (e.g., citrus crates) or industrial disinfection rather than direct human therapeutics.

References

-

United States Environmental Protection Agency (EPA). (2006). Reregistration Eligibility Decision (RED) for 2-Phenylphenol and Salts.[1] EPA-HQ-OPP-2006-0154.[1]

-

Russell, A. D. (2003). Similarities and differences in the responses of microorganisms to biocides. Journal of Antimicrobial Chemotherapy, 52(5), 750–763.

-

National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 7074, 2-Chloro-4-phenylphenol.[1]

-

McDonnell, G., & Russell, A. D. (1999). Antiseptics and disinfectants: activity, action, and resistance. Clinical Microbiology Reviews, 12(1), 147–179.

Methodological & Application

GC-MS derivatization protocol for 2-chloro-4-phenylphenol residues

Application Note: High-Sensitivity GC-MS Determination of 2-Chloro-4-Phenylphenol Residues via Silylation

Executive Summary

This protocol details the derivatization and Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 2-chloro-4-phenylphenol (2-CPP) residues. As a polar, phenolic compound (pKa ~8-9), 2-CPP exhibits poor peak shape and thermal instability in its native form, leading to adsorption in the GC inlet and significant tailing.

To overcome these limitations, this method utilizes BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (Trimethylchlorosilane) to convert the active hydroxyl group into a volatile, thermally stable trimethylsilyl (TMS) ether. This transformation improves chromatographic resolution, enhances sensitivity by 10-50 fold, and enables robust quantification at trace levels (ppb) suitable for pharmaceutical cleaning validation and environmental monitoring.

Chemical Mechanism & Rationale

The Challenge: Polarity and Hydrogen Bonding

2-CPP (CAS 92-04-6) contains a phenolic hydroxyl group capable of strong hydrogen bonding with active sites (silanols) in the GC liner and column stationary phase. This results in:

-

Peak Tailing: Loss of resolution and integration accuracy.

-

Ghost Peaks: Carryover from previous injections.

-

Discrimination: Non-linear response at low concentrations.

The Solution: Silylation

The protocol employs a nucleophilic substitution where the active hydrogen of the phenol is replaced by a trimethylsilyl [-Si(CH3)3] group.[1]

Reaction Scheme:

-

BSTFA: The primary silylating donor. It yields volatile by-products (TMS-trifluoroacetamide) that elute early and do not interfere with the analyte.

-

TMCS (1%): Acts as a Lewis acid catalyst, increasing the silyl donor strength of BSTFA to ensure rapid and complete derivatization of the sterically hindered phenol group on the biphenyl ring.

Experimental Workflow

The following diagram illustrates the critical path from sample extraction to data acquisition.

Figure 1: Step-by-step derivatization workflow for 2-chloro-4-phenylphenol. Note the critical dehydration step to prevent reagent hydrolysis.

Detailed Protocol

Reagents & Equipment

-

Derivatization Reagent: BSTFA + 1% TMCS (Sigma-Aldrich/Supelco or equivalent). Store in a desiccator at 4°C.

-

Solvents: Acetone (HPLC Grade), Hexane (residue analysis grade).

-

Drying Agent: Anhydrous Sodium Sulfate (

), baked at 400°C for 4 hours to remove trace moisture. -

Vials: 2 mL amber crimp-top vials with PTFE/silicone septa.

Sample Preparation

-

Extraction: Extract the residue (e.g., from a swab) using 5 mL of Acetone. Vortex for 2 minutes.

-

Drying (Critical): Pass the extract through a cartridge containing 1g of anhydrous

to remove all traces of water. Note: Water reacts with BSTFA to form hexamethyldisiloxane, consuming the reagent and preventing analyte derivatization. -

Concentration: Evaporate the filtrate to complete dryness under a gentle stream of nitrogen at 40°C.

-

Derivatization:

-

Add 50 µL of Ethyl Acetate (co-solvent).

-

Add 50 µL of BSTFA + 1% TMCS .

-

Cap tightly and heat at 60°C for 30 minutes .

-

-

Reconstitution: Cool to room temperature. Dilute to 1 mL with Hexane prior to injection.

GC-MS Parameters

| Parameter | Setting | Rationale |

| Column | DB-5MS UI (30m x 0.25mm x 0.25µm) | Low polarity phase minimizes bleed and interacts well with TMS derivatives. |

| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) | Optimal linear velocity for MS resolution. |

| Inlet | Splitless (1 min purge), 260°C | High temp ensures rapid volatilization; splitless maximizes sensitivity. |

| Oven Program | 80°C (1 min) → 20°C/min → 280°C (5 min) | Fast ramp preserves peak shape; high final temp elutes heavy matrix components. |

| Transfer Line | 280°C | Prevents condensation of high boiling analytes. |

| Ion Source | 230°C (EI Mode, 70 eV) | Standard ionization energy for reproducible fragmentation. |

| Acquisition | SIM Mode (Selected Ion Monitoring) | Maximizes signal-to-noise ratio for trace residues. |

Data Analysis & Validation

Mass Spectrum Interpretation

The TMS derivative of 2-chloro-4-phenylphenol (

-

Parent Ion (

): m/z 276 (Base peak or high intensity). -

Isotope Peak (

): m/z 278 (Characteristic of one Chlorine atom, ~33% intensity of base). -

Fragment (

): m/z 261 (Loss of methyl group from TMS).

SIM Table for Quantification:

| Ion Type | m/z | Dwell Time (ms) | Purpose |

|---|---|---|---|

| Target | 276.1 | 100 | Quantification (Parent Ion) |

| Qualifier 1 | 261.1 | 100 | Confirmation (Loss of

Validation Criteria (Self-Validating System)

To ensure the protocol is performing correctly, every batch must meet these criteria:

-

Derivatization Efficiency Check: Monitor the area of the internal standard (e.g., deuterated bisphenol A or 2,4,6-tribromophenol). A drop >20% indicates moisture contamination or reagent degradation.

-

Linearity:

over the range of 10 ppb to 1000 ppb. -

Recovery: Spiked recovery from the specific matrix (e.g., stainless steel swab) should be 80–120%.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| No Peak / Low Response | Moisture in sample hydrolyzed the BSTFA. | Re-dry extract with fresh |

| Tailing Peak | Active sites in liner or column. | Replace inlet liner (use deactivated wool). Trim 10cm from column head. |

| Extra Peaks (m/z 73, 147) | Excess reagent by-products. | Normal. Ensure solvent delay is set to ~3.5 mins to protect filament. |

| Incomplete Reaction | Steric hindrance.[1] | Increase reaction time to 60 mins or temp to 70°C. |

References

-

Sigma-Aldrich. Derivatization Reagents for Selective Response and Detection in GC/MS. (Accessed 2026). Link

-

National Institute of Standards and Technology (NIST). 2-Chloro-4-phenylphenol Mass Spectrum.[2] NIST Chemistry WebBook, SRD 69. Link

-

Azzouz, A., & Ballesteros, E. (2014).[3] Determination of alkylphenols and phenylphenols in water by GC-MS. Science of The Total Environment. (Validated method for phenylphenols using BSTFA). Link

-

Thermo Fisher Scientific. Analysis of Alkylphenols Using GC-MS/MS and Automated SRM. Application Note 10452. Link

Sources

Application Note & Protocol: Preparation of Sodium 2-Chloro-4-Phenylphenate Stock Solution

Introduction: The Rationale for a Standardized Protocol

Sodium 2-chloro-4-phenylphenate, the sodium salt of 2-chloro-4-phenylphenol, is a phenolic compound with significant utility as an antimicrobial agent, disinfectant, and biocide in various research and industrial applications.[1][2] Its efficacy is intrinsically linked to its concentration and purity in solution. However, the parent phenol, 2-chloro-4-phenylphenol, exhibits low aqueous solubility, posing a challenge for the preparation of high-concentration aqueous stock solutions.[3]

This application note provides a detailed, field-proven protocol for the in situ preparation of a highly soluble this compound stock solution. By reacting the parent phenol with a stoichiometric equivalent of sodium hydroxide, we facilitate its deprotonation into the highly water-soluble phenate salt. This methodology ensures complete dissolution and yields a stable, accurate stock solution suitable for downstream applications in drug development, microbiology, and materials science. The protocol incorporates critical safety procedures, quality control checkpoints, and stability guidelines to ensure experimental reproducibility and user safety.

Chemical & Physical Properties

A thorough understanding of the physicochemical properties of the parent compound is essential for accurate calculations and safe handling.

| Property | Value | Source |

| Chemical Name | 2-Chloro-4-phenylphenol | PubChem[1] |

| Synonyms | Dowicide 4, 3-Chloro-4-hydroxybiphenyl | NIST[4] |

| CAS Number | 92-04-6 | NIST[4] |

| Molecular Formula | C₁₂H₉ClO | PubChem[1] |

| Molecular Weight | 204.65 g/mol | NIST[4] |

| Appearance | Pale yellow solid | Haz-Map[1] |

| Solubility (Water) | Low | WHO[3] |

| Sodium Salt Formula | C₁₂H₈ClNaO | AB Enterprises[5] |

| Sodium Salt Mol. Wt. | 226.63 g/mol | AB Enterprises[5] |

Essential Safety & Handling (EHS)

Warning: Phenolic compounds and their salts can be hazardous. This compound is an irritant and may cause serious eye damage.[1][6] Strict adherence to safety protocols is mandatory.

-

Engineering Controls : All handling of solid 2-chloro-4-phenylphenol and concentrated solutions must be performed inside a certified chemical fume hood to prevent inhalation of dust or aerosols.[7]

-

Personal Protective Equipment (PPE) :

-

Eye Protection : Chemical safety goggles are required at all times.

-

Hand Protection : Wear nitrile or other chemically resistant gloves.

-

Body Protection : A lab coat must be worn.

-

-

Waste Disposal : Dispose of all waste materials (including contaminated consumables) in accordance with local, state, and federal regulations for hazardous chemical waste. Do not pour solutions down the drain.[8]

-

Spill Response : In case of a spill, evacuate the area. Use an absorbent material to contain the spill, then clean the area with a suitable decontaminant. Avoid generating dust from solid spills.[6]

Protocol: In Situ Preparation of 100 mM this compound

Principle of the Method

This protocol leverages a fundamental acid-base reaction. The hydroxyl group of the weakly acidic 2-chloro-4-phenylphenol is deprotonated by the strong base, sodium hydroxide (NaOH). This reaction converts the poorly water-soluble phenol into its sodium phenate salt, which is readily soluble in aqueous solutions. This in situ method is superior to directly dissolving the salt form, as it ensures a freshly prepared, pH-controlled solution and avoids issues with potentially hygroscopic or degraded salt starting material.[7]

Caption: In situ formation of the soluble sodium salt.

Materials & Reagents

-

2-Chloro-4-phenylphenol (CAS 92-04-6), ≥98% purity

-

Sodium Hydroxide (NaOH), pellets or 10 M solution

-

Type I Deionized Water (18.2 MΩ·cm)

-

Analytical Balance (readability ±0.0001 g)

-

Calibrated pH meter

-

Class A Volumetric Flasks (e.g., 100 mL, 500 mL)

-

Glass Beakers

-

Magnetic Stirrer and Stir Bars

-

Sterile Syringe Filters (0.22 µm pore size, PVDF or other compatible membrane)

-

Sterile Storage Bottles (Amber Glass or HDPE)

Step-by-Step Experimental Workflow

This protocol details the preparation of 100 mL of a 100 mM stock solution.

Step 1: Calculations & Weighing

-

Causality : Accurate weighing is the foundation of an accurate stock solution. All calculations are based on the molecular weight of the starting material, 2-chloro-4-phenylphenol.

-

Calculate the required mass of 2-chloro-4-phenylphenol:

-

Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )

-

Mass = 0.100 mol/L × 0.100 L × 204.65 g/mol = 0.2047 g

-

-

Inside a chemical fume hood, accurately weigh 0.2047 g of 2-chloro-4-phenylphenol into a 150 mL glass beaker.

Step 2: Initial Solubilization

-

Causality : The phenol is first suspended in a partial volume of water before adding the base to ensure efficient and controlled reaction.

-

Add approximately 80 mL of deionized water to the beaker.

-

Place the beaker on a magnetic stirrer and add a stir bar. Begin stirring. The phenol will not dissolve at this stage and will appear as a cloudy suspension.

Step 3: Stoichiometric Base Addition

-

Causality : A 1:1 molar ratio of NaOH to the phenol is required for complete conversion to the sodium salt. Adding the base slowly ensures a controlled reaction and prevents overshooting the target pH.

-

Prepare a 1 M NaOH solution or use a certified stock.

-

Calculate the required volume of 1 M NaOH:

-

Volume (L) = (Mass of Phenol / MW of Phenol) / Molarity of NaOH

-

Volume = (0.2047 g / 204.65 g/mol ) / 1.0 mol/L = 0.001 L = 1.0 mL

-

-

Slowly add 1.0 mL of 1 M NaOH to the stirring suspension. The solution should clarify as the soluble sodium phenate salt is formed.

Step 4: Final Volume and pH Adjustment

-

Causality : Bringing the solution to the final volume in a volumetric flask ensures high accuracy of the final concentration.

-

Once the solution is clear, carefully transfer it to a 100 mL Class A volumetric flask.

-

Rinse the beaker with small amounts of deionized water and add the rinsate to the flask to ensure quantitative transfer.

-

Bring the flask to the final 100 mL mark with deionized water. Cap and invert several times to mix thoroughly.

Step 5: Quality Control & Sterilization

-

Causality : This step validates the preparation and ensures the solution is free of microbial contaminants and particulates for sensitive applications.

-

pH Verification : Measure the pH of the final solution. It should be alkaline. Record the final pH value for batch-to-batch consistency.

-

Filtration : Using a sterile syringe, draw the solution and pass it through a 0.22 µm sterile syringe filter into a sterile, amber glass storage bottle. This removes any particulates and sterilizes the solution.

Caption: Workflow for stock solution preparation.

Stability & Storage

Proper storage is crucial to maintain the integrity of the stock solution.

-

Storage Conditions : Store the final solution at 2-8°C in a tightly sealed amber glass bottle to protect it from light.[9] Phenolic compounds can be susceptible to photo-oxidation.

-

Short-Term Stability : For routine use, the refrigerated stock solution is stable for up to one month .

-

Long-Term Storage : For storage longer than one month, consider aliquoting the solution into smaller, single-use volumes and storing at -20°C . Avoid repeated freeze-thaw cycles.

-

Visual Inspection : Before each use, visually inspect the solution. Any signs of precipitation or color change may indicate degradation or contamination, and the solution should be discarded.

Troubleshooting

| Problem | Potential Cause | Recommended Solution |

| Solid material does not dissolve after NaOH addition. | 1. Insufficient NaOH added. 2. Purity of starting phenol is low. 3. Inaccurate weighing. | 1. Add NaOH dropwise until solution clears. Re-evaluate calculations for future batches. 2. Use a higher purity grade of 2-chloro-4-phenylphenol. 3. Re-calibrate balance and repeat preparation. |

| Solution is cloudy or hazy after preparation. | Presence of insoluble impurities or particulates. | Filter the solution through a 0.22 µm syringe filter as described in the protocol. |

| Precipitate forms during refrigerated storage. | The solution may be supersaturated or has become acidified (e.g., from CO₂ absorption from air). | Allow the solution to warm to room temperature; it may redissolve. If not, discard. Ensure the storage bottle is tightly sealed. |

References

-

Lab Method & Calculations - How to Prepare 3 M Phenol Solution in Water. (2024). YouTube. Available at: [Link]

-

EPA. (n.d.). Method 420.1: Phenolics (Spectrophotometric, Manual 4-AAP With Distillation). U.S. Environmental Protection Agency. Available at: [Link]

-

SOP223 Phenolics-Rev. (1998). State of New Jersey. Available at: [Link]

-

Al-Juhaimi, F., et al. (2015). Rapid methods for extracting and quantifying phenolic compounds in citrus rinds. Food Science & Nutrition. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7074, 2-Chloro-4-Phenylphenol. PubChem. Available at: [Link]

-

AB Enterprises. (2020). Sodium 4-Chloro-Phenate. AB Enterprises. Available at: [Link]

-

Cheméo. (n.d.). Chemical Properties of 2-Chloro-4-phenylphenol (CAS 92-04-6). Cheméo. Available at: [Link]

-

NIST. (n.d.). 2-Chloro-4-phenylphenol. NIST Chemistry WebBook, SRD 69. Available at: [Link]

-

Food and Agriculture Organization of the United Nations. (n.d.). 2-PHENYLPHENOL AND ITS SODIUM SALT. FAO. Available at: [Link]

-

Australian Government Department of Health. (2022). 2-Phenylphenol and salts - Evaluation statement. AICIS. Available at: [Link]

-

Lanxess. (n.d.). Sodium o-Phenylphenate. Lanxess. Available at: [Link]

-

World Health Organization. (2003). 2-Phenylphenol in Drinking-water. WHO. Available at: [Link]

-

Haz-Map. (n.d.). Sodium o-phenylphenol. Haz-Map. Available at: [Link]

Sources

- 1. 2-Chloro-4-Phenylphenol | C12H9ClO | CID 7074 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Sodium o-phenylphenol - Hazardous Agents | Haz-Map [haz-map.com]

- 3. cdn.who.int [cdn.who.int]

- 4. 2-Chloro-4-phenylphenol [webbook.nist.gov]

- 5. bangchemicals.com [bangchemicals.com]

- 6. shepherd.edu [shepherd.edu]

- 7. spectrumchemical.com [spectrumchemical.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. merckmillipore.com [merckmillipore.com]

Synthesis of sodium 2-chloro-4-phenylphenate from 2-chloro-4-phenylphenol

An Application Note for the Synthesis of Sodium 2-chloro-4-phenylphenate

Topic: Synthesis of this compound from 2-chloro-4-phenylphenol Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a comprehensive and technically detailed guide for the synthesis of this compound, a valuable phenate salt. The protocol outlines a straightforward acid-base neutralization reaction starting from 2-chloro-4-phenylphenol and sodium hydroxide. This document is designed for chemical researchers and drug development professionals, offering in-depth explanations of the reaction principles, a step-by-step experimental protocol, troubleshooting guidance, and essential safety precautions. The causality behind experimental choices is emphasized to ensure reproducibility and high-purity yields.

Introduction and Scientific Principle

This compound is the sodium salt of 2-chloro-4-phenylphenol. Phenols and their corresponding salts are important intermediates in the production of various industrial products, including dyes, pharmaceuticals, and disinfectants.[1][2][3] The synthesis detailed herein is a fundamental and efficient acid-base reaction, providing a reliable method for producing this key intermediate.

The underlying chemical principle is the neutralization of a weak acid, 2-chloro-4-phenylphenol, with a strong base, sodium hydroxide (NaOH). The phenolic hydroxyl (-OH) group is acidic due to the resonance stabilization of the resulting phenoxide anion. The presence of an electron-withdrawing chlorine atom on the aromatic ring further increases the acidity of the phenol compared to an unsubstituted phenol, facilitating its deprotonation.[4] The reaction proceeds via the transfer of a proton from the phenolic hydroxyl group to the hydroxide ion, forming the sodium phenate salt and water, as depicted in the reaction scheme below.[5][6]

Reaction Scheme: C₁₂H₉ClO + NaOH → C₁₂H₈ClNaO + H₂O

This reaction is typically rapid and proceeds to completion, making it a highly efficient method for generating the desired salt.

Materials, Reagents, and Equipment

Reagents and Materials

Proper reagent selection is critical for the success of the synthesis. High-purity starting materials will minimize the need for extensive purification of the final product.

| Reagent | CAS No. | Molecular Wt. ( g/mol ) | Required Purity | Supplier Example |

| 2-chloro-4-phenylphenol | 92-04-6 | 204.65 | >98% | Sigma-Aldrich, TCI |

| Sodium Hydroxide (pellets) | 1310-73-2 | 40.00 | >98% | Merck, Fisher Scientific |

| Ethanol (anhydrous) | 64-17-5 | 46.07 | >99.5% | VWR, Sigma-Aldrich |

| Deionized Water | 7732-18-5 | 18.02 | High Purity | In-house source |

| Diethyl Ether (anhydrous) | 60-29-7 | 74.12 | ACS Grade | Fisher Scientific |

Equipment

-

Magnetic stirrer with heating capabilities

-

250 mL round-bottom flask

-

100 mL dropping funnel

-

Reflux condenser

-

Glass beakers and graduated cylinders

-

Spatula and weighing balance (±0.001 g)

-

Rotary evaporator

-

Büchner funnel and vacuum flask

-

Vacuum oven

-

pH indicator strips or calibrated pH meter

-

Standard laboratory glassware

Detailed Experimental Protocol

This protocol is designed for a laboratory-scale synthesis yielding a high-purity product. The workflow is visualized in the diagram below.

Caption: Experimental workflow for the synthesis of this compound.

Step 1: Reagent Preparation (Stoichiometry)

-

Accurately weigh 10.23 g (0.050 mol) of 2-chloro-4-phenylphenol and transfer it to a 250 mL round-bottom flask.

-

Prepare a 1.0 M sodium hydroxide solution by carefully dissolving 2.00 g (0.050 mol) of NaOH pellets in 50 mL of deionized water in a separate beaker. Caution: This process is exothermic and should be done in an ice bath. Allow the solution to cool to room temperature. The use of an equimolar amount of base is crucial for achieving a high yield without introducing excess unreacted base into the final product.[7]

Step 2: Reaction Setup and Execution

-

Add 100 mL of anhydrous ethanol to the round-bottom flask containing the 2-chloro-4-phenylphenol.

-

Place a magnetic stir bar in the flask and begin stirring at medium speed until the phenol is completely dissolved. Gentle warming (to ~40°C) may be applied to facilitate dissolution.

-

Assemble the reaction apparatus in a fume hood. Attach the dropping funnel and a reflux condenser to the flask.

-

Transfer the cooled 1.0 M NaOH solution into the dropping funnel.

-

Add the NaOH solution dropwise to the stirred phenol solution over approximately 30 minutes. A slow, controlled addition is necessary to manage the exothermic nature of the neutralization reaction.

-

After the addition is complete, allow the mixture to stir at room temperature for an additional 2 hours to ensure the reaction goes to completion.

-

Verify the completion of the reaction by checking the pH of the solution using a pH strip. The pH should be in the range of 9-11, indicating the consumption of the acidic phenol.

Step 3: Product Isolation and Purification

-

Disassemble the apparatus and transfer the reaction mixture to a round-bottom flask suitable for a rotary evaporator.

-

Remove the ethanol and water solvent under reduced pressure at a bath temperature of 50-60°C. This is a common and effective method for isolating water-soluble salts.[8][9]

-

Once a solid or viscous residue is obtained, add 50 mL of anhydrous diethyl ether to the flask. This step is designed to wash away any unreacted, ether-soluble 2-chloro-4-phenylphenol from the ionic, ether-insoluble sodium salt.

-

Break up the solid with a spatula and stir the slurry for 15 minutes.

-

Isolate the white solid product by vacuum filtration using a Büchner funnel. Wash the collected solid twice with 25 mL portions of fresh diethyl ether.

-

Transfer the purified solid to a pre-weighed watch glass and dry it in a vacuum oven at 60-70°C for at least 4 hours, or until a constant weight is achieved. The expected yield is approximately 11.0 g (97% of theoretical).

Troubleshooting and Process Optimization

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low Product Yield | 1. Incomplete reaction due to insufficient base or time. 2. Product loss during transfers or filtration. 3. Starting material is impure. | 1. Ensure a 1:1 molar ratio of NaOH to phenol. Confirm reaction completion with pH monitoring. Extend reaction time if necessary. 2. Use careful technique during workup. Ensure the product is not soluble in the washing solvent (diethyl ether). 3. Verify the purity of the starting 2-chloro-4-phenylphenol via melting point or spectroscopic analysis. |

| Product is Impure | 1. Unreacted starting material remains. 2. Excess NaOH is present. | 1. This indicates insufficient base was used or the reaction was incomplete. Repeat the synthesis with accurate stoichiometry. Ensure thorough washing with diethyl ether. 2. Use a precise 1:1 molar ratio. Recrystallization from an appropriate solvent system (e.g., ethanol/water) may be necessary for very high purity applications, although this often leads to yield loss. |

| Final Product is Oily or Gummy | 1. Residual solvent (water or ethanol) is present. 2. The product has a low melting point or is hygroscopic. | 1. Increase drying time in the vacuum oven. Ensure the vacuum is adequate. 2. Store the final product in a desiccator to prevent moisture absorption. Handle the product quickly in a dry atmosphere. |

Safety and Hazard Management

All procedures must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.

-

2-chloro-4-phenylphenol (CAS 92-04-6): This compound is an irritant and can cause serious eye damage.[10] Avoid inhalation of dust and contact with skin and eyes.

-

Sodium Hydroxide (CAS 1310-73-2): NaOH is highly corrosive and can cause severe skin burns and eye damage.[11][12] Handle with extreme care, especially when preparing solutions from solid pellets.

-

Ethanol & Diethyl Ether: These solvents are flammable. Keep them away from ignition sources.

Waste Disposal: Neutralize any acidic or basic aqueous waste before disposal. Dispose of all chemical waste, including organic solvents, according to local and institutional regulations.

References

- CN106316798A - Method for quickly preparing sodium phenate - Google Patents.

-

Taylor & Francis. (n.d.). Phenolates – Knowledge and References. Available at: [Link]

- US2247877A - Manufacture of sodium phenate - Google Patents.

-

ResearchGate. (2017). How to prepare Sodium phenolate? Available at: [Link]

-

PubChem - NIH. (n.d.). 2-Chloro-4-Phenylphenol. Available at: [Link]

-

MDPI. (2021). Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorinated Phenols. Available at: [Link]

-

CPAChem. (2025). Safety data sheet - Sodium Hydroxide. Available at: [Link]

- CN1618785A - Production technology of 2-methyl-4-chloro-sodium phenoxy acetate.

-

PrepChem.com. (n.d.). Synthesis of sodium p-chlorophenoxide salt. Available at: [Link]

- US5047568A - Sulfonium salts and use and preparation thereof - Google Patents.

-

Quora. (2016). What is the reaction of phenol with sodium hydroxide? Available at: [Link]

-

Course Hero. (n.d.). What is the role of NaOH at 30°C for 7 hours in the reaction leading to 2.4 dichlorophenol? Available at: [Link]

-

Organic Syntheses Procedure. (n.d.). Org. Syn. Coll. Vol. 5, 949. Available at: [Link]

- CN1006463B - Synthesis of phenyl (chlorophenyl) oxyacetic acid - Google Patents.

-

Reddit. (2021). Hey, can someone tell me what is the role of NaOH in this reaction? Available at: [Link]

-

Ab Enterprises. (2020). Sodium 4-Chloro-Phenate. Available at: [Link]

-

Cheméo. (n.d.). Chemical Properties of 2-Chloro-4-phenylphenol (CAS 92-04-6). Available at: [Link]

-

Lanxess. (2015). Sodium o-Phenylphenate. Available at: [Link]

-

Food and Agriculture Organization of the United Nations. (n.d.). 2-PHENYLPHENOL AND ITS SODIUM SALT. Available at: [Link]

- WO2011156355A1 - Production method of phenyl guanidine salts and their intermediates - Google Patents.

- Method for preparing (r)-(-)-1-[(4-chlorophenyl)phenylmethyl]piperazine - Google Patents.

Sources

- 1. Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorinated Phenols [mdpi.com]

- 2. lanxess.com [lanxess.com]

- 3. fao.org [fao.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. quora.com [quora.com]

- 6. atlas.org [atlas.org]

- 7. CN106316798A - Method for quickly preparing sodium phenate - Google Patents [patents.google.com]

- 8. echemi.com [echemi.com]

- 9. researchgate.net [researchgate.net]

- 10. 2-Chloro-4-Phenylphenol | C12H9ClO | CID 7074 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. merckmillipore.com [merckmillipore.com]

- 12. fr.cpachem.com [fr.cpachem.com]

Application Notes and Protocols for Fungicidal Efficacy Testing of Chlorinated Phenates

Introduction: The Enduring Role of Chlorinated Phenates in Fungal Control

Chlorinated phenates, a class of organochlorine compounds, have a long history of use as potent biocides.[1] Their applications are diverse, ranging from wood preservation and industrial disinfectants to agricultural fungicides.[2][3][4] Compounds such as pentachlorophenol (PCP) and 2,4,5-trichlorophenol have been particularly prominent in protecting materials from fungal decay.[2][5][6] The fungicidal efficacy of these compounds stems from their ability to disrupt essential cellular processes in fungi, primarily by uncoupling oxidative phosphorylation.[7][8] This disruption of energy production leads to metabolic collapse and cell death.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the standardized protocols for evaluating the fungicidal efficacy of chlorinated phenates. The methodologies detailed herein are grounded in internationally recognized standards to ensure data integrity, reproducibility, and regulatory compliance.

The Science of Efficacy Testing: Key Principles

A robust fungicidal efficacy testing protocol is built on a foundation of scientific principles designed to yield reliable and meaningful data. The choice of methodology, test organisms, and experimental parameters is critical for a valid assessment.

Selecting Appropriate Test Fungi

The choice of fungal species for testing is dictated by the intended application of the chlorinated phenate and regulatory requirements. Commonly used species include:

-

Aspergillus brasiliensis (formerly Aspergillus niger) : A black-spored mold frequently used in disinfectant and preservative efficacy testing due to its ubiquity and resistance.[9] Its optimal growth temperature is 20-25°C, with sporulation typically occurring within 5-7 days.[9][10]

-

Candida albicans : A pathogenic yeast that is a common cause of opportunistic infections in humans.[11] Its inclusion is crucial for products intended for use in healthcare or on surfaces that may come into contact with humans.

-

Trichophyton interdigitale (formerly Trichophyton mentagrophytes) : A dermatophytic fungus responsible for skin infections, making it a relevant test organism for disinfectants used in environments such as locker rooms and veterinary clinics.

The rationale for using these specific organisms lies in their representation of different fungal morphologies (mold and yeast) and their relevance to various contamination scenarios.

The Critical Role of Neutralization

A key aspect of fungicidal efficacy testing is the effective neutralization of the active compound at the end of the specified contact time. Failure to do so can lead to an overestimation of the product's efficacy, as the fungistatic (growth-inhibiting) effects may continue after the intended exposure period. For phenolic compounds, a combination of lecithin and polysorbate 80 (Tween® 80) is a widely accepted and effective neutralizer.[12][13][14][15] Lecithin is particularly effective against quaternary ammonium compounds, while polysorbate 80 helps to inactivate phenolic disinfectants.[14][15]

Core Protocols for Fungicidal Efficacy Assessment

Two primary types of tests are commonly employed to assess fungicidal efficacy: suspension tests and diffusion tests. The choice of method depends on the specific objectives of the study and the nature of the product being tested.

Quantitative Suspension Test (Based on EN 1650)

This method evaluates the fungicidal activity of a liquid chemical disinfectant by bringing it into direct contact with a suspension of fungal spores or yeast cells. The key output is the logarithmic (log) reduction in viable fungal cells. A 4-log reduction (99.99% kill rate) is a common performance benchmark.

-

Preparation of Fungal Inoculum:

-

Culture the selected fungal species (Aspergillus brasiliensis or Candida albicans) on an appropriate agar medium (e.g., Malt Extract Agar for A. brasiliensis, Sabouraud Dextrose Agar for C. albicans) at the optimal temperature and duration for sporulation or growth.[9][10]

-

Harvest the spores or cells by gently scraping the surface of the agar with a sterile loop or by washing with a sterile solution containing a wetting agent (e.g., 0.05% polysorbate 80).

-

Filter the suspension through sterile glass wool or a cell strainer to remove hyphal fragments.

-

Adjust the concentration of the spore/cell suspension to approximately 1.5 x 10⁸ CFU/mL using a hemocytometer or by spectrophotometric methods. This will be the stock inoculum.

-

-

Preparation of Test Solutions:

-

Prepare a series of at least three concentrations of the chlorinated phenate in hard water. One concentration should be within the expected active range, and one in the non-active range.

-

The test solutions should be 1.25 times the final desired test concentration to account for dilution upon addition of the inoculum and interfering substance.

-

-

Test Procedure:

-

Equilibrate the test solutions, fungal inoculum, and neutralizer to the test temperature (e.g., 20°C).

-

Add 1 mL of an interfering substance (e.g., 0.3% bovine albumin to simulate "clean" conditions or 3.0% to simulate "dirty" conditions) to 1 mL of the fungal inoculum.

-

At time zero, add 8 mL of the chlorinated phenate test solution to the mixture of inoculum and interfering substance. Start a timer for the specified contact time (e.g., 15 minutes).

-

At the end of the contact time, transfer 1 mL of the test mixture to a tube containing 8 mL of a validated neutralizer (e.g., Letheen Broth containing lecithin and polysorbate 80) and 1 mL of sterile water. Mix thoroughly and allow to stand for 5 minutes.

-

Perform serial dilutions of the neutralized mixture in a suitable diluent.

-

Plate the dilutions onto an appropriate agar medium using the pour plate or spread plate method.

-

Incubate the plates at the optimal temperature for the test fungus for 48-72 hours.[16][17]

-

-

Data Analysis:

-

Count the number of colonies on the plates and calculate the number of viable fungi per mL (Na) in the test mixture.

-

Determine the initial number of fungi per mL (N) in the inoculum.

-

Calculate the log reduction using the formula: Log Reduction = log10(N) - log10(Na).

-

Fungicidal Activity of Disinfectants (Based on AOAC 955.17)

This method is a qualitative test used to determine the highest dilution of a disinfectant that will kill fungal spores within a specified contact time.

-

Preparation of Fungal Spore Suspension:

-

Prepare a spore suspension of Trichophyton interdigitale as described in the quantitative suspension test protocol, adjusting the final concentration to approximately 5 x 10⁶ spores/mL.

-

-

Preparation of Disinfectant Dilutions:

-

Prepare a series of dilutions of the chlorinated phenate in sterile test tubes.

-

-

Test Procedure:

-

Place the tubes containing the disinfectant dilutions in a water bath to equilibrate to 20°C.

-

Add a defined volume of the fungal spore suspension to each disinfectant dilution tube.

-

At contact times of 5, 10, and 15 minutes, transfer a loopful of the mixture from each tube to a separate tube of a suitable growth medium containing a neutralizer.

-

Incubate the subculture tubes at a temperature conducive to fungal growth for 10 days.

-

-

Data Interpretation:

-

Observe the subculture tubes for the presence or absence of growth.

-

The highest dilution that shows no growth at the specified contact time is considered the maximum effective dilution. To support a 10-minute fungicidal claim, all spores must be killed at both the 10 and 15-minute exposure times.

-

Mechanism of Action and Data Visualization

The primary fungicidal mechanism of chlorinated phenates is the uncoupling of oxidative phosphorylation.[7][8] This process disrupts the proton gradient across the inner mitochondrial membrane, which is essential for ATP synthesis.

Diagram: Mechanism of Action - Uncoupling of Oxidative Phosphorylation

Caption: Uncoupling of oxidative phosphorylation by a chlorinated phenate.

Experimental Workflow Visualization

Caption: Workflow for Quantitative Suspension Fungicidal Efficacy Test.

Data Presentation and Interpretation

The results of fungicidal efficacy tests should be presented clearly and concisely. Tables are an effective way to summarize quantitative data.

Table 1: Example Minimum Inhibitory Concentration (MIC) Data

| Chlorinated Phenate | Fungal Species | MIC (µg/mL) |

| Pentachlorophenol | Aspergillus niger | 10 - 50 |

| 2,4,5-Trichlorophenol | Aspergillus spp. | 25 - 100 |

| Pentachlorophenol | Candida albicans | 5 - 20 |

Note: These are example values and may vary depending on the specific strain and test conditions.

Table 2: Example Log Reduction Data from Quantitative Suspension Test

| Chlorinated Phenate Conc. | Fungal Species | Contact Time (min) | Log Reduction |

| 100 ppm | Candida albicans | 15 | 4.5 |

| 50 ppm | Candida albicans | 15 | 3.2 |

| 200 ppm | Aspergillus brasiliensis | 15 | 4.1 |

| 100 ppm | Aspergillus brasiliensis | 15 | 2.8 |

References

-

Pure Water Products, LLC. Pentachlorophenol (PCP). [Link]

-

EXTOXNET. Pentachlorophenol (PCP). [Link]

-

Wikipedia. Pentachlorophenol. [Link]

-

Molecular Expressions. The Pesticide Collection - Pentachlorophenol (PCP, Penta, Weedone). [Link]

-

PubChem. 2,4,5-Trichlorophenol. [Link]

-

CAREX Canada. Pentachlorophenol. [Link]

-

Cherwell. Researching Disinfectant Neutralisers. [Link]

-

CUTM Courseware. Uncouplers of Oxidative Phosphorylation. [Link]

-

Scientific Laboratory Supplies. 2,4,5-Trichlorophenol, 95% | 156515-25G. [Link]

-

PMC. Effects of pentachlorophenol and some of its known and possible metabolites on fungi. [Link]

-

Wickham Micro. FACT SHEET Aspergillus brasiliensis. [Link]

-

Wikipedia. 2,4,5-Trichlorophenol. [Link]

-

Oxford Academic. Optimization of the preparation of a spiny spore high-concentrated Aspergillus brasiliensis suspension. [Link]

-

Fungal Infection Trust. Antifungal susceptibility testing in Aspergillus spp. according to EUCAST methodology. [Link]

-

PMC. Uncouplers of oxidative phosphorylation. [Link]

-

Fungal Infection Trust. Antifungal susceptibility testing in Aspergillus spp. according to EUCAST methodology. [Link]

-

PMC. Optimal Susceptibility Testing Conditions for Detection of Azole Resistance in Aspergillus spp.: NCCLS Collaborative Evaluation. [Link]

-

PubMed. Assay of the inhibitory effect of pentachlorophenol and formaldehyde on mycelial growth and development of reproductive structures in Aspergillus niger. [Link]

-

PubMed. Studies on antifungal properties of phenol complexes with secondary amines. 2. Antifungal properties in vitro of the complex of 2,4,5-trichlorophenol with dicyclohexylamine. [Link]

-

ResearchGate. (PDF) Fungicidal Activity of Five Disinfectants on Isolates of Candida Species. [Link]

-

Canada.ca. Fact sheet: 2,4,5-trichlorophenol. [Link]

-

ResearchGate. Uncoupling mechanisms in oxidative phosphorylation according to the... [Link]

-

Biology LibreTexts. 5.5: Uncoupling Electron Transport from ATP Synthesis. [Link]

-

HiMedia Laboratories. Soyabean Casein Digest Medium with Tween 80 and Lecithin. [Link]

-

CDC. Neutralization of Germicides | Infection Control. [Link]

-

ResearchGate. Uncoupling mechanisms in oxidative phosphorylation according to the... [Link]

-

Malaysian Journal of Medical Sciences. Antifungal susceptibility of molecularly confirmed Aspergillus species from clinical samples. [Link]

-

Journal of Fungi. Candida albicans: a historical overview of investigations into an important human pathogen. [Link]

-

UC Davis Health. An anti-inflammatory curbs fungi spread causing serious blood infections. [Link]

-

PMC. Candida albicans Antifungal Resistance and Tolerance in Bloodstream Infections. [Link]

-

ResearchGate. Perspectives on antifungal susceptibility testing in Candida. [Link]

-

MDPI. In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp. [Link]

-

EPA. 2,4,5-Trichlorophenol. [Link]

-

PJLSS. Antifungal Activity of two Plant Extracts against Aspergillus Niger. [Link]

-

MDPI. MIC Distributions and Evaluation of Fungicidal Activity for Amphotericin B, Itraconazole, Voriconazole, Posaconazole and Caspofungin and 20 Species of Pathogenic Filamentous Fungi Determined Using the CLSI Broth Microdilution Method. [Link]

-

Semantic Scholar. Comparison of bactericidal and fungicidal efficacy of antiseptic formulations according to EN 13727 and EN 13624 standards. [Link]

-

Frontiers. Assessing Efficacy of Clinical Disinfectants for Pathogenic Fungi by Single-Cell Raman Microspectroscopy. [Link]

Sources

- 1. Pentachlorophenol - Wikipedia [en.wikipedia.org]

- 2. Pentachlorophenol (PCP) – Pure Water Products, LLC [purewaterproducts.com]

- 3. EXTOXNET PIP - PENTACHLOROPHENOL (PCP) [extoxnet.orst.edu]

- 4. 2,4,5-Trichlorophenol | C6H3Cl3O | CID 7271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. 2,4,5-Trichlorophenol - Wikipedia [en.wikipedia.org]

- 7. Molecular Expressions: The Pesticide Collection - Pentachlorophenol (PCP, Penta, Weedone) [micro.magnet.fsu.edu]

- 8. Uncouplers of oxidative phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. wickhammicro.co.uk [wickhammicro.co.uk]

- 10. academic.oup.com [academic.oup.com]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. cherwell-labs.co.uk [cherwell-labs.co.uk]

- 13. analytichem.com [analytichem.com]

- 14. exodocientifica.com.br [exodocientifica.com.br]

- 15. Neutralization of Germicides | Infection Control | CDC [cdc.gov]

- 16. fungalinfectiontrust.org [fungalinfectiontrust.org]

- 17. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Preventing precipitation of sodium 2-chloro-4-phenylphenate in low pH buffers

Technical Support Center: Solubilization Strategies for Sodium 2-Chloro-4-Phenylphenate

The Diagnostic Phase: Why is Your Solution Crashing?

You are likely observing a "milky" white precipitate or crystallization immediately upon adding your this compound (Na-PCP) stock to a buffer with pH < 8.0.[1]

The Root Cause: The pKa Cliff this compound is the salt form of 2-chloro-4-phenylphenol.[1] It is soluble in water only because it is ionized (phenolate anion).

-

The Mechanism: When you lower the pH (acidify), you protonate the phenolate anion.

-

The Result: The compound reverts to its neutral parent form (2-chloro-4-phenylphenol).[1]

-

The Trap: The neutral parent has a LogP of ~4.3 (highly lipophilic) and water solubility of <0.1 g/L . It hates water.[1]

If your target pH is below the compound's pKa (approx.[2] 8.5–9.0), the equilibrium forces the compound out of solution.

Visualizing the Failure Mode

Caption: Figure 1.[1] The thermodynamic shift from soluble salt to insoluble neutral phenol upon acidification.

Remediation Protocols: How to Keep It Soluble

Since you cannot change the physics of the pKa, you must change the solvent environment. Choose the protocol that fits your downstream application.

Protocol A: The Cyclodextrin Shield (Recommended for Biological Assays)

Best for: Cell culture, enzymatic assays, and animal studies where organic solvents are toxic.

Mechanism: Hydroxypropyl-β-cyclodextrin (HP-β-CD) forms a "host-guest" inclusion complex.[1] The hydrophobic phenylphenol hides inside the donut-shaped molecule, while the hydrophilic exterior interacts with the buffer.

Step-by-Step:

-

Prepare Vehicle: Dissolve 20% (w/v) HP-β-CD in your target buffer (e.g., PBS pH 7.4).[1] Ensure it is fully dissolved (clear).[1]

-

Prepare Stock: Dissolve Na-PCP in 100% DMSO at 1000x your final concentration.

-

Complexation:

-

Add the DMSO stock dropwise to the stirring Cyclodextrin/Buffer solution.

-

Do not add the buffer to the stock (this causes "solvent shock").

-

-

Equilibration: Stir for 30 minutes at room temperature to allow the inclusion complex to stabilize.

Protocol B: The Cosolvent "Dielectric Tuning"

Best for: Chemical analysis, HPLC, or robust in vitro systems.

Mechanism: Lowering the dielectric constant of the water using organics (DMSO, Ethanol) increases the solubility of the neutral phenol.

The "Golden Ratio" Table:

| Target pH | Estimated % Organic Solvent Required | Risk Level |

|---|---|---|

| 8.0 | 0–5% | Low |

| 7.4 | 10–20% | Moderate |

| 6.0 | 30–50% | High |

| < 5.0 | > 50% | Very High |[1]

Step-by-Step:

-

Calculate the final concentration of Na-PCP required.[1]

-

Prepare a stock solution in 100% DMSO.[1]

-

Pre-mix your buffer with the required % of DMSO (e.g., make a "Buffer + 10% DMSO" solution).

-

Add the drug stock to this pre-mixed solvent.

-

Warning: Adding stock directly to pure aqueous buffer and then adding DMSO usually fails because the crystals form instantly and are slow to re-dissolve.

-

Troubleshooting Decision Tree

Use this workflow to select the correct solubilization strategy for your specific constraints.

Caption: Figure 2.[1] Logic flow for selecting the appropriate solubilization excipient.

Frequently Asked Questions (FAQ)

Q: I used PBS (Phosphate Buffered Saline) and it precipitated even with DMSO. Why? A: This is likely the "Salting Out" effect. High ionic strength (like the 150mM NaCl in PBS) reduces the solubility of organic compounds.

-

Fix: Try a buffer with lower ionic strength (e.g., 10mM Tris or Phosphate without extra NaCl) if your biological system permits.[1]

Q: Can I filter the solution if it looks cloudy? A: NO. If it is cloudy, the drug is not in solution. Filtering it removes the active compound, meaning you will be dosing the vehicle (placebo) instead of the drug. You must achieve clarity before filtration.[1]

Q: What is the exact pKa of this compound? A: The pKa of the parent 2-chloro-4-phenylphenol is approximately 8.5 to 9.5 (depending on ionic strength) [1, 2].[1] This confirms that at pH 7.4, the compound is >90% in the neutral, insoluble form.

Q: My HPLC line is clogging. What should I do? A: You are likely mixing an acidic mobile phase (Mobile Phase A) with a high-concentration slug of the salt form.[1]

-

Fix: Ensure your sample diluent matches the initial conditions of your gradient. Do not inject the pure salt dissolved in water into an acidic gradient. Dissolve the sample in 50:50 Methanol:Water.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7074, 2-Chloro-4-phenylphenol.[1] Retrieved from [Link][1]

-

U.S. Environmental Protection Agency (2006). Reregistration Eligibility Decision (RED) for 2-Phenylphenol and Salts.[1] EPA-HQ-OPP-2006-0206.[1] Retrieved from [Link][1]

-

Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press.[1] (General reference for phenolic solubility vs pH).

Sources

Technical Support Center: Strategies for Improving the Aqueous Solubility of Sodium 2-Chloro-4-Phenylphenate

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for sodium 2-chloro-4-phenylphenate. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in achieving desired concentrations of this compound in aqueous media. As a chlorinated derivative of sodium o-phenylphenate, its solubility behavior is governed by a combination of its salt form and the hydrophobic nature of its biphenyl structure.

This document provides a systematic, troubleshooting-oriented approach to overcoming solubility limitations. We will explore the fundamental principles behind each technique and provide detailed, field-proven protocols to ensure the successful preparation of your solutions.

Initial Troubleshooting Workflow

Before diving into specific techniques, it's crucial to approach solubility issues systematically. The following workflow provides a logical progression from the simplest checks to more advanced formulation strategies.

Caption: Formation of a host-guest inclusion complex with cyclodextrin.

FAQ 4: How do I prepare a solution using surfactants or cyclodextrins?

Expert Analysis: The preparation method is key to ensuring efficient encapsulation. For surfactants, simply ensuring the final concentration is above the CMC is usually sufficient. For cyclodextrins, more energy is often required to efficiently form the inclusion complex.

Protocol: Surfactant-Mediated Solubilization

-

Select a Surfactant: Non-ionic surfactants like Polysorbate 80 (Tween® 80) or Polysorbate 20 are common choices for biological applications due to their lower toxicity.

-

Prepare Surfactant Solution: Prepare an aqueous solution of the surfactant at a concentration 10-50 times its known CMC.

-

Add Compound: Slowly add the powdered this compound to the surfactant solution while stirring vigorously.

-

Equilibrate: Allow the solution to stir for several hours (or overnight) at room temperature to ensure complete partitioning of the drug into the micelles. Gentle warming (e.g., to 37-40°C) can sometimes accelerate the process, but check for compound stability at elevated temperatures first.

-

Filter: Filter the final solution through a 0.22 µm syringe filter to remove any undissolved particulate matter.

Protocol: Cyclodextrin Inclusion Complexation (Kneading Method)

-

Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high aqueous solubility and low toxicity. 2[1]. Molar Ratio: Determine the desired molar ratio of drug to cyclodextrin. A 1:1 or 1:2 ratio is a typical starting point.

-

Kneading:

-

Place the weighed amount of HP-β-CD in a glass mortar.

-

Add a small amount of water or a water-ethanol mixture to form a paste.

-

Slowly add the powdered this compound to the paste.

-

Knead the mixture thoroughly with a pestle for 30-60 minutes. The mechanical energy facilitates the inclusion of the drug into the cyclodextrin cavity.

-

-

Drying: Dry the resulting paste in an oven at a low temperature (e.g., 40-50°C) or under a vacuum until a constant weight is achieved.

-

Reconstitution: The resulting dry powder is the inclusion complex, which can now be readily dissolved in your aqueous experimental medium.

FAQ 5: Which solubility enhancement method should I choose?

Expert Analysis: The optimal method depends entirely on your experimental constraints, including required concentration, pH limitations, and downstream assay compatibility. The following table provides a comparative summary to guide your decision.

Comparison of Solubility Enhancement Techniques

| Method | Mechanism | Pros | Cons | Best For |

| pH Adjustment | Ionization of the weak acid to its soluble salt form. | [2] Simple, inexpensive, uses minimal reagents. | Limited by required experimental pH; may not be sufficient for very high concentrations. | Initial troubleshooting; applications where pH can be maintained in the alkaline range. |

| Co-solvents | Reduces the polarity of the aqueous solvent system. | [3] Highly effective, predictable, easy to prepare. | May interfere with biological assays (e.g., cytotoxicity); can affect protein structure. | In vitro biochemical assays; preparing high-concentration stock solutions for dilution. |

| Surfactants | Encapsulation within hydrophobic micelle cores. | [4] Biocompatible options available; effective at low concentrations (above CMC). | Can interfere with assays involving membranes or proteins; may have own biological effects. | Cell-based assays (with careful validation); formulations where co-solvents are not viable. |

| Cyclodextrins | Formation of a soluble host-guest inclusion complex. | [5][6] Low toxicity; can improve compound stability; well-defined stoichiometry. | [1] More complex preparation; can be more expensive; potential for competitive displacement of the guest. | Drug delivery studies; sensitive biological systems; stabilizing labile compounds. |

Safety & Handling

This compound and its parent compounds are biocides and should be handled with appropriate care.